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Compound of Interest

Compound Name: Karanjin

Cat. No.: B1673290

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the confirmation of the molecular structure of
isolated Karanjin, a furanoflavonoid of significant interest, utilizing two-dimensional nuclear
magnetic resonance (2D-NMR) spectroscopy. By presenting key experimental data and
detailed protocols, this document serves as a valuable resource for researchers engaged in
natural product chemistry, spectroscopic analysis, and drug discovery.

Introduction to Karanjin and the Role of 2D-NMR

Karanjin (3-methoxy-2-phenyl-4H-furo[2,3-h]chromen-4-one) is a prominent bioactive
compound isolated primarily from the seeds of the Pongam tree (Pongamia pinnata). Its
diverse pharmacological activities have prompted extensive research into its chemical
properties. While one-dimensional (1D) NMR (*H and *3C) provides initial insights into the
carbon-hydrogen framework, 2D-NMR techniques are indispensable for the unambiguous
assignment of all protons and carbons and for confirming the connectivity of the molecular
structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal in
establishing the intricate bonding network within the Karanjin molecule.

Experimental Protocols
Isolation of Karanjin from Pongamia pinnata Seeds
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A common method for the isolation of Karanjin involves solvent extraction followed by
crystallization. The following protocol is a synthesized representation of established
procedures:

o Extraction: Dried and powdered seeds of Pongamia pinnata are subjected to Soxhlet
extraction with petroleum ether or n-hexane to defat the material. The defatted seed cake is
then extracted with methanol.

o Concentration: The methanolic extract is concentrated under reduced pressure to yield a
viscous residue.

 Purification: The residue is repeatedly washed with a non-polar solvent like petroleum ether
to remove remaining oils. The resulting solid is then dissolved in a minimal amount of a
suitable solvent (e.g., hot methanol or chloroform) and allowed to crystallize.

e Recrystallization: The crude crystals are further purified by recrystallization from methanol to
yield pure, needle-shaped crystals of Karanjin. The purity is typically assessed by thin-layer
chromatography (TLC) and high-performance liquid chromatography (HPLC).[1]

NMR Spectroscopic Analysis

The isolated Karanjin is dissolved in a suitable deuterated solvent, most commonly deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de), for NMR analysis. The spectra
are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1D-NMR: *H and 3C NMR spectra are acquired to identify the proton and carbon
environments.

e 2D-NMR:

o COSY: This experiment identifies protons that are coupled to each other, typically through
two or three bonds.

o HSQC: This experiment correlates proton signals with the signals of the carbon atoms to
which they are directly attached (one-bond *H-13C correlation).
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o HMBC: This experiment reveals longer-range correlations between protons and carbons,
typically over two to three bonds, which is crucial for connecting different parts of the

molecule and identifying quaternary carbons.

Data Presentation and Structural Confirmation

The structural elucidation of Karanjin is achieved through the combined interpretation of 1D
and 2D-NMR data. The following tables summarize the assigned *H and *3C chemical shifts.

1D-NMR Spectral Data of Karanjin
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Atom No. 1H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
2 - 154.55
3 - 157.86
4 - 174.48
4a - 119.47
5 8.20 (d, J=8.5 Hz) 145.57
6 7.50 (d, J=8.5 Hz) 146.82
6a - 128.20
7 - 116.82
8 7.75 (d, J=2.0 Hz) 109.82
9 7.14 (d, J=2.0 Hz) 104.09
10a - 149.64
10b - 141.58
1 - 130.73
2' 7.70 (m) 128.18
3 7.49 (m) 121.64
4 7.10 (m) 128.48
5' 7.45 (m) 130.52
6' 7.70 (m) 128.18
3-OCHs 3.90 (s) 60.9

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the
solvent and instrument frequency.

2D-NMR Correlation Analysis for Structural Confirmation
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The following sections describe the key correlations observed in the 2D-NMR spectra of
Karanjin that confirm its structure.

The COSY spectrum reveals the proton-proton coupling networks within the molecule.

o A strong correlation is observed between the proton at 6 8.20 (H-5) and the proton at & 7.50
(H-6), confirming their ortho relationship on the aromatic ring A.

o Correlations are seen between the protons of the phenyl ring (B-ring): H-2'/H-6' (d 7.70) with
H-3'/H-5" (& 7.49/7.45), and H-3'/H-5" with H-4' (0 7.10), establishing the connectivity of this
monosubstituted ring.

e The furan ring protons at 6 7.75 (H-8) and & 7.14 (H-9) show a correlation, confirming their
adjacent positions.

The HSQC spectrum is used to assign the carbon signals for all protonated carbons by
correlating the proton signals with their directly attached carbon atoms.

e The proton at d 8.20 correlates with the carbon at & 145.57, assigning this to C-5.
e The proton at & 7.50 correlates with the carbon at 6 146.82, assigning this to C-6.
e The furan proton at & 7.75 correlates with the carbon at & 109.82, assigning this to C-8.
e The furan proton at d 7.14 correlates with the carbon at & 104.09, assigning this to C-9.

e The methoxy protons at & 3.90 show a correlation with the carbon at 6 60.9, confirming the
3-OCHs group.

e The protons of the phenyl ring are similarly correlated to their corresponding carbons.

The HMBC spectrum is crucial for piecing together the entire molecular structure by identifying
correlations between protons and carbons that are two or three bonds apart. This allows for the
assignment of quaternary carbons and the connection of different structural fragments.

e The methoxy protons (3-OCHs, & 3.90) show a strong correlation to the carbon at 6 157.86,
confirming the attachment of the methoxy group to C-3.
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e H-5 (& 8.20) shows correlations to the carbonyl carbon C-4 (6 174.48) and the quaternary
carbon C-6a (6 128.20).

e H-6 (& 7.50) shows correlations to C-4a (6 119.47) and C-10a (o 149.64).

e The furan proton H-8 (o 7.75) exhibits correlations to C-6a (6 128.20), C-7 (6 116.82), and C-
10b (d 141.58), which is key to confirming the fusion of the furan ring to the chromenone

core.

e The protons of the phenyl ring (H-2'/H-6") show a crucial correlation to the carbon at
154.55, unequivocally assigning this to C-2 and confirming the attachment of the phenyl ring

at this position.

Visualization of Structural Elucidation

The logical workflow for confirming the structure of Karanjin using 2D-NMR can be visualized

as follows:
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Workflow for Karanjin structure confirmation using 2D-NMR.

The following diagram illustrates the key HMBC correlations that are instrumental in
assembling the final structure of Karanjin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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